Cas no 628290-78-8 (Benzaldehyde, 4-[[3-(phenylethynyl)phenyl]ethynyl]-)

Benzaldehyde, 4-[[3-(phenylethynyl)phenyl]ethynyl]- structure
628290-78-8 structure
Product Name:Benzaldehyde, 4-[[3-(phenylethynyl)phenyl]ethynyl]-
CAS No:628290-78-8
MF:C23H14O
MW:306.356666088104
CID:430297
PubChem ID:12997840
Update Time:2025-04-19

Benzaldehyde, 4-[[3-(phenylethynyl)phenyl]ethynyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 4-[[3-(phenylethynyl)phenyl]ethynyl]-
    • 4-[2-[3-(2-phenylethynyl)phenyl]ethynyl]benzaldehyde
    • 628290-78-8
    • DTXSID10514608
    • 4-{[3-(Phenylethynyl)phenyl]ethynyl}benzaldehyde
    • Inchi: 1S/C23H14O/c24-18-23-15-11-20(12-16-23)10-14-22-8-4-7-21(17-22)13-9-19-5-2-1-3-6-19/h1-8,11-12,15-18H
    • InChI Key: VOTKORACLLGNMG-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(C#CC2C=CC=C(C#CC3C=CC=CC=3)C=2)=CC=1

Computed Properties

  • Exact Mass: 306.10452
  • Monoisotopic Mass: 306.104465066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 534
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07
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